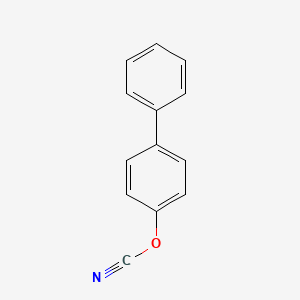

(4-Phenylphenyl) cyanate

Description

Structure

3D Structure

Properties

CAS No. |

1137-82-2 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

(4-phenylphenyl) cyanate |

InChI |

InChI=1S/C13H9NO/c14-10-15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H |

InChI Key |

SGACLTVKXIFYLM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC#N |

Other CAS No. |

1137-82-2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenylphenyl Cyanate

Conventional Synthetic Pathways

The most common and historically significant method for synthesizing (4-Phenylphenyl) cyanate (B1221674) involves the reaction of a phenolic compound with a cyanogen (B1215507) halide in the presence of a base. This pathway is a variation of the general synthesis for aryl cyanates.

Phenol-Cyanogen Halide Reactions with Base Catalysis

The foundational method for the synthesis of (4-Phenylphenyl) cyanate is the reaction of 4-phenylphenol (B51918) with a cyanogen halide, typically cyanogen bromide (BrCN), in the presence of a base. rsc.orgresearchgate.net The base, commonly a tertiary amine like triethylamine (B128534) (Et3N), acts as a hydrogen halide scavenger, driving the reaction towards the formation of the cyanate ester. rsc.orgresearchgate.net The reaction is generally carried out in an inert organic solvent, such as acetone (B3395972) or dichloromethane (B109758), at low temperatures to control the exothermic nature of the reaction and minimize side product formation. nih.gov

The reaction mechanism proceeds via the deprotonation of the hydroxyl group of 4-phenylphenol by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of the cyanogen halide, leading to the displacement of the halide ion and the formation of the this compound product. nih.gov The triethylammonium (B8662869) halide salt precipitates from the reaction mixture and can be removed by filtration.

A typical laboratory-scale synthesis involves dissolving 4-phenylphenol and cyanogen bromide in a suitable solvent, followed by the dropwise addition of triethylamine while maintaining a low temperature, often between -15°C and 0°C. rsc.orgresearchgate.net After the addition is complete, the reaction mixture is stirred for a period to ensure complete conversion. The product is then isolated by pouring the mixture into water, which precipitates the crude this compound. rsc.org Further purification can be achieved by recrystallization.

Table 1: Typical Reagents and Conditions for Conventional Synthesis

| Reagent | Role | Typical Molar Ratio (relative to Phenol) |

|---|---|---|

| 4-Phenylphenol | Starting Material | 1 |

| Cyanogen Bromide | Cyanating Agent | 1.0 - 1.2 |

| Triethylamine | Base Catalyst | 1.0 - 1.2 |

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Several factors can be optimized to maximize the desired product and minimize impurities such as carbamates and triazine trimers.

Temperature: Maintaining a low reaction temperature is crucial. Temperatures are typically kept below 0°C to prevent side reactions. researchgate.netnih.gov Higher temperatures can lead to the formation of undesired byproducts.

Stoichiometry: The molar ratio of the reactants plays a significant role. A slight excess of cyanogen bromide and triethylamine is often used to ensure complete conversion of the 4-phenylphenol. rsc.org However, a large excess of the base can promote the trimerization of the cyanate ester into a 1,3,5-triazine (B166579) derivative. orgsyn.org

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Anhydrous solvents are preferred to prevent the hydrolysis of cyanogen bromide and the final product. Acetone and dichloromethane are commonly used. rsc.orgnih.gov

Addition Rate: The slow, dropwise addition of the base is recommended to control the reaction's exothermicity and maintain a consistent low temperature. nih.gov

Purification: Rigorous purification of the crude product is essential to achieve high-purity this compound. This often involves washing with water to remove the amine hydrohalide salt, followed by recrystallization from a suitable solvent mixture, such as methanol (B129727)/water. cnrs.fr

Table 2: Influence of Reaction Parameters on Synthesis Outcome

| Parameter | Effect on Yield | Effect on Purity | Optimal Condition |

|---|---|---|---|

| Temperature | Higher temperature can decrease yield due to side reactions. | Higher temperature promotes impurity formation. | -15°C to 0°C researchgate.net |

| Base Concentration | Slight excess increases yield. | Large excess can lead to trimerization. | 1.0 - 1.2 equivalents rsc.org |

Innovations in this compound Synthesis

Recent research has focused on developing more sustainable, efficient, and safer methods for the synthesis of aryl cyanate esters, including this compound. These innovations aim to address the drawbacks of conventional methods, such as the use of toxic reagents and harsh reaction conditions.

Development of Novel Synthetic Routes

Alternative synthetic strategies are being explored to circumvent the use of highly toxic cyanogen halides. One promising approach is the palladium-catalyzed cyanation of aryl halides or their derivatives. organic-chemistry.org This method allows for the introduction of the cyano group under milder conditions and with greater functional group tolerance. For instance, an aryl halide precursor to 4-phenylphenol could potentially be cyanated and then converted to the phenol (B47542), or a derivative of 4-phenylphenol could be used directly. Palladium-catalyzed methods often utilize less toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]). nih.govnih.gov

Another novel approach involves the use of alternative cyanating agents. Research has explored reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for the direct cyanation of C-H bonds in arenes, which could potentially be adapted for the synthesis of cyanate esters. scielo.br

Environmentally Benign Synthesis Approaches

The development of "green" synthetic methods is a major focus in modern chemistry. For cyanate ester synthesis, this includes the use of less hazardous reagents and more environmentally friendly reaction media.

Alternative Cyanide Sources: To avoid the high toxicity of cyanogen bromide, researchers have investigated alternative, safer cyanide sources. Potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic food additive, has been successfully employed in palladium-catalyzed cyanation reactions. rsc.orgscispace.com Other alternatives include the use of formamide (B127407) and cyanuric chloride as a "CN" source. chemistryviews.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. univpancasila.ac.id In the context of cyanate ester synthesis, microwave heating can significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating. researchgate.netosti.govosti.gov This technique can be applied to the conventional phenol-cyanogen halide reaction, offering a more energy-efficient process.

Catalyst Development: The use of recyclable and more efficient catalysts is another aspect of green synthesis. For example, palladium nanocatalysts anchored on magnetic supports have been developed for cyanation reactions, allowing for easy separation and reuse of the catalyst. nih.gov

Utilization of Renewable Feedstocks in Aryl Cyanate Ester Preparation

There is a growing interest in producing high-performance polymers from renewable resources to reduce reliance on petrochemical feedstocks. serdp-estcp.mil Lignin, a complex polymer found in plant cell walls, is a rich source of phenolic compounds that can be converted into valuable chemicals, including precursors for cyanate esters. acs.orgnih.gov

Research has demonstrated the successful synthesis of cyanate ester resins from various renewable phenols such as vanillin, creosol, and eugenol. dtic.milserdp-estcp.mil These bio-based phenols can be dimerized or otherwise modified to create bisphenols, which are then converted to dicyanate esters using standard cyanation procedures. While the direct synthesis of this compound from a renewable feedstock is not yet a mainstream process, the methodologies developed for other renewable phenols lay the groundwork for future possibilities. The biphenyl (B1667301) structure itself can be derived from renewable sources, which could then be functionalized to 4-phenylphenol for subsequent conversion to the cyanate ester.

Table 3: Comparison of Conventional and Innovative Synthetic Approaches

| Feature | Conventional Method | Innovative Approaches |

|---|---|---|

| Cyanating Agent | Cyanogen Bromide (highly toxic) | K4[Fe(CN)6] (non-toxic), NCTS, Formamide/Cyanuric Chloride scielo.brrsc.orgchemistryviews.org |

| Catalyst | Stoichiometric base (e.g., triethylamine) | Catalytic Palladium, Reusable nanocatalysts organic-chemistry.orgnih.gov |

| Energy Source | Conventional heating | Microwave irradiation researchgate.net |

Reactivity and Intermolecular Interactions of 4 Phenylphenyl Cyanate

Nucleophilic Addition Reactions

The electron-deficient carbon atom of the cyanate (B1221674) group in (4-phenylphenyl) cyanate is a prime target for nucleophiles. This reactivity allows for a variety of addition reactions, leading to the formation of new covalent bonds and the modification of the resulting polymer network.

Reactions with Amine-Terminated Species (e.g., Dimethylsiloxanes)

Amine-terminated species, such as aminopropyl-terminated polydimethylsiloxanes (PDMS), are effective nucleophiles that can react with this compound. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the cyanate group. This nucleophilic addition leads to the formation of an unstable isourea intermediate, which can then further react or rearrange.

The reaction of aryl cyanates with primary amines is known to be rapid and exothermic. In the context of amine-terminated dimethylsiloxanes, this reaction provides a pathway for the incorporation of flexible siloxane segments into the rigid polycyanurate network derived from this compound. This modification can enhance properties such as toughness and impact resistance. The general reaction scheme involves the attack of the terminal amine group of the dimethylsiloxane on the cyanate functionality.

Table 1: Expected Reactants and Products in the Nucleophilic Addition of Amine-Terminated Dimethylsiloxane to this compound

| Reactant 1 | Reactant 2 | Intermediate Product |

| This compound | Amine-terminated dimethylsiloxane | Isourea-linked siloxane |

Note: The stability of the isourea linkage can be influenced by factors such as temperature and the presence of other reactive species.

Formation and Stability of Isourea Ethers and Adduct Imides

Isourea Ethers: The reaction of this compound with hydroxyl-containing compounds, such as phenols or alcohols, can lead to the formation of isourea ethers (also referred to as imidocarbonates). This reaction is analogous to the reaction with amines, where the oxygen atom of the hydroxyl group acts as the nucleophile. The stability of the resulting isourea ether linkage is a critical factor. Generally, O-aryl isoureas are more stable than their O-alkyl counterparts. The stability is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups can affect the stability of these linkages.

Adduct Imides: The formation of adduct imides from the reaction of this compound with carboxylic acids is less commonly reported. However, the carboxylic acid group possesses a nucleophilic oxygen atom that could potentially attack the cyanate carbon. This would lead to the formation of a mixed anhydride-like adduct. The stability of such an adduct would likely be low, and it might readily undergo further reactions, such as decarboxylation or rearrangement, especially at elevated temperatures. The direct formation of a stable imide structure from this reaction is not a well-established pathway.

Interactions with Epoxy Resins

The co-reaction of this compound with epoxy resins is a common strategy to create hybrid polymer networks with tailored properties. These reactions are complex and involve several competing and sequential steps, ultimately leading to a highly crosslinked thermoset material. A key model for understanding these interactions is the reaction of 2,4,6-tris(4-phenyl-phenoxy)-1,3,5-triazine, the trimer of this compound, with epoxy compounds like phenyl glycidyl (B131873) ether. scirp.orgscispace.com

Investigation of Primary Epoxy Insertion into Cyanurate Rings

The initial step in the interaction between this compound and an epoxy resin at elevated temperatures is the cyclotrimerization of the cyanate ester to form a stable six-membered cyanurate (triazine) ring. Following the formation of this polycyanurate network, the epoxy resin can react. One of the proposed primary reaction pathways involves the insertion of the epoxy group into the ether linkage of the cyanurate ring. scirp.orgscispace.com This reaction is thought to proceed via a nucleophilic attack of the oxygen atom in the cyanurate ring's ether bond on the carbon atom of the epoxy ring. This results in the opening of the epoxy ring and its incorporation into the network structure.

Formation of Oxazolidone Derivatives

A significant reaction product in cyanate ester-epoxy hybrid networks is the formation of five-membered oxazolidone rings. The formation of these structures is generally understood to occur after the isomerization of the cyanurate ring to an isocyanurate ring. scirp.orgscispace.com The isocyanurate ring is then susceptible to reaction with another epoxy molecule, leading to the formation of an oxazolidone structure. scirp.orgscispace.com This reaction pathway contributes to the high thermal stability and mechanical properties of the final cured material.

Table 2: Key Structures in the Reaction of this compound Trimer with Epoxy Resin

| Initial Structure | Intermediate Structure | Final Structure |

| Cyanurate Ring | Isocyanurate Ring | Oxazolidone Ring |

Elucidation of Cyanurate-Isocyanurate Hybrid Ring Formation and Isomerization

Detailed studies on model compounds, specifically the reaction between 2,4,6-tris(4-phenyl-phenoxy)-1,3,5-triazine and phenyl glycidyl ether, have revealed that the isomerization from a cyanurate to an isocyanurate ring is a key process. scirp.orgscispace.comumich.edu This research has provided evidence for the formation of a hybrid ring structure containing both cyanurate and isocyanurate moieties within the same triazine ring system. scirp.orgscispace.comumich.edu

The isomerization is not a simple, direct conversion but rather proceeds through these hybrid intermediates. scirp.orgscispace.com Computational studies of the Gibbs free energies of these structures have supported the existence and stability of the cyanurate/isocyanurate hybrid ring. scirp.orgscispace.com This isomerization is a critical step that precedes the formation of oxazolidone rings and plays a crucial role in determining the final network architecture and properties of the this compound-epoxy thermoset.

Catalytic Effects on Reactivity and Curing Behavior

The curing of this compound, a process formally known as polycyclotrimerization, involves the formation of a highly cross-linked network of 1,3,5-triazine (B166579) rings. This reaction typically requires elevated temperatures to proceed at a practical rate. However, the processing window and final properties of the resulting polycyanurate network can be precisely controlled through the introduction of catalysts. These catalysts function by lowering the activation energy of the cyclotrimerization reaction, thereby enabling curing at lower temperatures or in shorter times. The catalytic activity is influenced by a variety of factors, including the type of catalyst, its concentration, and the presence of co-catalysts. This section explores the roles of transition metal complexes, polysulfide catalysts, and the inherent influence of the monomer's molecular structure on the catalytic curing behavior of aryl cyanates, with a focus on systems analogous to this compound.

Role of Transition Metal Complexes (e.g., Cobalt, Copper, Manganese, Zinc)

Transition metal complexes are widely employed as catalysts for the cyclotrimerization of cyanate esters. These catalysts, typically coordination complexes such as metal acetylacetonates, octoates, or naphthenates, significantly enhance the rate of the curing reaction. polymerinnovationblog.com The catalytic mechanism is generally understood to involve the coordination of the metal ion to the oxygen or nitrogen atoms of the cyanate group, which polarizes the C≡N triple bond and facilitates nucleophilic attack, thereby promoting the formation of the triazine ring.

The effectiveness of these metal catalysts can be influenced by their concentration and the presence of a co-catalyst, often a labile hydrogen-containing compound like nonylphenol. The co-catalyst can act as a solvent for the metal complex, improving its dispersion within the resin, and also participate in the initiation of the polymerization. adeka.co.jp

Studies on analogous aromatic dicyanates, such as Bisphenol A dicyanate (BADCy), have provided valuable insights into the catalytic activity of various transition metals. For instance, the use of a cobalt (II) acetylacetonate (B107027)/nonylphenol system has been shown to significantly increase the cyanate conversion rate. cnrs.fr Kinetic studies on this system revealed that the activation energy for the curing of BADCy in the presence of nonylphenol alone is approximately 106.7 kJ/mol. The addition of cobalt (II) acetylacetonate reduces this activation energy to around 92 kJ/mol, demonstrating the catalytic efficiency of the cobalt complex. cnrs.fr

Similarly, copper complexes have been shown to be highly effective. In a comparative study on the curing of bisphenol AF dicyanate, copper acetylacetonate was found to significantly reduce the curing temperature. mdpi.com Zinc octoate, in conjunction with nonylphenol, has also been investigated as a catalyst for the thermal cure of BADCy, with the rate constant of the reaction increasing with the presence of the catalyst. researchgate.net

The following interactive table summarizes the effect of a cobalt catalyst on the activation energy of a representative aromatic cyanate ester, Bisphenol A dicyanate.

| Catalyst System | Monomer | Activation Energy (Ea) |

| Nonylphenol | Bisphenol A dicyanate | 106.7 kJ/mol |

| Cobalt (II) acetylacetonate / Nonylphenol | Bisphenol A dicyanate | ~92 kJ/mol |

Note: Data is for Bisphenol A dicyanate as a representative aromatic cyanate ester.

Efficiency of Polysulfide Catalysts in Reducing Activation Energy

Polysulfide catalysts (PSC) have emerged as highly efficient promoters for the curing of cyanate ester resins, offering a significant reduction in the activation energy of the cyclotrimerization reaction. This allows for curing to occur at substantially lower temperatures, which can be advantageous for processing thermally sensitive components.

Research on the effect of a polysulfide catalyst on a cyanate ester resin demonstrated a remarkable decrease in the apparent activation energy from 107.2 kJ/mol for the uncatalyzed resin to 60.7 kJ/mol for the resin containing the polysulfide catalyst. researchgate.net This substantial reduction in the energy barrier for the reaction facilitates a much faster curing process at a given temperature. The use of such a catalyst enabled the molding temperature to be lowered from 270°C to 135°C. researchgate.net

The significant catalytic effect of polysulfides is attributed to their ability to initiate the cyclotrimerization at lower energy states, although the precise mechanism is complex and may involve the formation of highly reactive intermediate species.

The table below illustrates the profound impact of a polysulfide catalyst on the activation energy of a cyanate ester resin.

| Catalyst System | Resin Type | Uncatalyzed Activation Energy (Ea) | Catalyzed Activation Energy (Ea) |

| Polysulfide Catalyst (PSC) | Cyanate Ester Resin | 107.2 kJ/mol | 60.7 kJ/mol |

Note: Data is for a general cyanate ester resin system.

Influence of Bridging Fragments on Aryl Cyanate Reactivity

The inherent reactivity of an aryl cyanate monomer is not solely dependent on external catalysts but is also significantly influenced by its molecular structure, particularly the nature of the bridging fragment connecting the aromatic rings bearing the cyanate groups. The electronic properties of this bridging group can modulate the electron density of the cyanate group, thereby affecting its susceptibility to cyclotrimerization.

A comparative study on the thermally initiated polymerization of highly pure aryl dicyanates with different bridging fragments revealed a clear structure-property relationship. researchgate.net Specifically, monomers with an isopropylidene ((CH₃)₂C) bridge and a sulfur (S) bridge were compared. The results indicated that the monomer with the sulfur bridge exhibited the highest reactivity, while the isopropylidene-bridged monomer had the lowest reactivity. researchgate.net

The enhanced reactivity of the sulfur-bridged monomer is attributed to the higher polarizability of the sulfur atom compared to the isopropylidene group. This increased polarizability can promote stronger intermolecular interactions and a more favorable orientation of the reacting cyanate groups, thus accelerating the initial steps of the polymerization. researchgate.net This suggests that bridging groups that can enhance intermolecular interactions through electronic effects will lead to a more reactive monomer. Consequently, for a molecule like this compound, the biphenyl (B1667301) linkage, which allows for extended π-conjugation, is expected to influence its reactivity in a distinct manner compared to monomers with more insulating bridging groups. The planarity and rotational freedom of the phenyl rings in the biphenyl group will also play a role in the pre-organization of the monomers for the cyclotrimerization reaction.

Advanced Material Applications of 4 Phenylphenyl Cyanate Based Polymers

Formulation of High-Temperature Thermosetting Resins

The polymerization of (4-phenylphenyl) cyanate (B1221674) proceeds through a polycyclotrimerization reaction, where three cyanate (-OCN) functional groups react to form a highly stable, cross-linked network of triazine rings. This process can be initiated thermally or with the use of catalysts. The resulting poly((4-phenylphenyl) cyanate) is characterized by its high thermal stability, a critical attribute for materials used in demanding, high-temperature environments.

The mechanism of the non-catalyzed cyclotrimerization of 4-biphenyl cyanate has been a subject of scientific investigation, highlighting its role as a model compound for understanding the curing behavior of cyanate esters spbu.ru. The formation of 2,4,6-Tris(4-phenylphenoxy)-1,3,5-triazine is the fundamental cross-linking structure that imparts the thermoset with its robust properties thieme-connect.de. While this compound can be used to form a homopolymer, it is also frequently copolymerized with di- or multifunctional cyanate esters to achieve a desired cross-link density and to tailor the final properties of the thermoset resin.

In a study aimed at improving the char yield of other resin systems, this compound was utilized as a reactive component. Although no significant improvement in the char yield of the targeted resin was observed in that particular formulation, this research underscores its application in developing materials with high-temperature resistance and fire-retardant properties nasa.gov.

Key Properties of Cyanate Ester Thermosets:

High glass transition temperatures (Tg)

Excellent thermal stability

Low moisture absorption

Good dimensional stability

| Property | Typical Value Range for Cyanate Ester Resins |

| Glass Transition Temperature (Tg) | 190°C - 290°C (can exceed 300°C) |

| Decomposition Temperature (Td) | > 400°C |

| Flexural Modulus | 3.0 - 4.5 GPa |

| Dielectric Constant (1 MHz) | 2.6 - 3.2 |

| Dissipation Factor (1 MHz) | 0.002 - 0.008 |

| Moisture Absorption (24h immersion) | 0.5% - 1.5% |

Development of Functional Composites for Specialized Applications

The outstanding thermal and electrical properties of polymers derived from this compound make them excellent candidates for matrix resins in high-performance functional composites.

Matrix Resins for Structural Aerospace Composites

Cyanate ester resins are extensively used in the aerospace industry for applications demanding high-temperature performance and structural integrity, occupying a performance niche between epoxy and bismaleimide resins vdoc.pub. The incorporation of this compound into resin formulations for aerospace composites has been explored. For instance, research conducted for NASA involved the use of this compound in the development of resin matrices for carbon fiber composites, specifically with Thornel 300 graphite fiber nasa.gov.

The rigid aromatic structure of this compound contributes to the high modulus and thermal stability of the composite matrix, which are essential for components exposed to extreme temperatures and mechanical stress during flight. Furthermore, the low moisture absorption of cyanate esters is a significant advantage in aerospace applications, as it helps to maintain the mechanical properties of the composite in humid environments.

Dielectric Materials for High-Performance Electronic Packaging

In the field of electronics, materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are crucial for ensuring signal integrity in high-frequency applications, such as printed circuit boards (PCBs) and semiconductor packaging. Cyanate esters are well-regarded for their excellent dielectric properties spbu.ruvdoc.pub.

Several patents for resin compositions designed for electronic applications list this compound as a key ingredient google.comgoogle.com. Its non-polar biphenyl (B1667301) structure contributes to the low dielectric constant and dissipation factor of the cured resin, minimizing signal loss and cross-talk in electronic circuits. The high thermal stability of the polymer also ensures that the electronic components can withstand the high temperatures associated with soldering and operation without degradation.

Engineering of Shape Memory Polymer Systems

Shape memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. The development of high-temperature SMPs is of great interest for applications in aerospace, such as deployable structures and morphing wings.

A patent for shape memory cyanate ester copolymers specifically identifies this compound as a suitable monofunctional monomer for the formulation of these advanced materials google.com. In this application, this compound acts as a chain terminator or a modifier of the cross-link density. By carefully controlling the ratio of monofunctional cyanate esters like this compound to difunctional or multifunctional cyanate esters, it is possible to create a polymer network with a well-defined glass transition temperature (Tg), which serves as the switching temperature for the shape memory effect.

The patent suggests that the glass transition temperature of these shape memory polymers can be tailored over a broad range, from 0°C to over 400°C, by adjusting the formulation google.com. The resulting materials are described as having high toughness, a significant improvement over conventional, often brittle, cyanate ester networks. While specific formulations containing this compound are not detailed, its inclusion is noted as a viable strategy for engineering the network architecture required for shape memory behavior.

Blending with Other Polymer Systems for Property Enhancement

To further enhance the performance and processability of cyanate ester resins, they are often blended with other polymer systems. This approach allows for the creation of new materials with a synergistic combination of properties.

Blends with Epoxy Resins

Blending cyanate esters with epoxy resins is a common industrial practice to improve the toughness and reduce the brittleness of the cyanate ester network while maintaining good thermal properties. The hydroxyl groups generated during the self-curing of epoxy resins can catalyze the trimerization of the cyanate ester groups, leading to the formation of a co-cured, interpenetrating polymer network (IPN).

While specific studies on blends of this compound with epoxy resins are not detailed in the available literature, the general principles of cyanate ester/epoxy blends are well-established. These blends often exhibit a single glass transition temperature, indicating good miscibility between the two components. The resulting thermoset can offer a balanced profile of mechanical, thermal, and dielectric properties, making it suitable for a wide range of applications, from aerospace composites to electronic laminates.

Integration with Benzoxazine Resins

The integration of this compound with benzoxazine resins results in hybrid polymers with tailored properties, leveraging the distinct characteristics of both resin systems. The copolymerization process involves the ring-opening polymerization of the benzoxazine rings, which subsequently promotes the ring-forming polymerization of the cyanate ester groups. expresspolymlett.comexpresspolymlett.com This reaction sequence allows for the creation of a cross-linked network that combines the advantageous properties of both polycyanurates and polybenzoxazines.

Research into blends of benzoxazine and cyanate esters has shown that the thermal properties of the resulting copolymers can be significantly influenced by the composition of the blend. For instance, studies on similar systems have demonstrated that the polymerization temperature and glass transition temperature (Tg) are dependent on the weight ratio of the constituent resins. In one study of a benzoxazine/cyanate ester blend, the lowest polymerization temperatures were observed at a 75/25 wt% ratio, with values of 155°C and 153°C for different benzoxazine precursors. researchgate.net The same study noted the highest glass transition temperatures at a 25/75 wt% ratio, reaching up to 278°C. researchgate.net

The copolymerization mechanism involves the initial thermal opening of the oxazine ring in the benzoxazine monomer. expresspolymlett.comexpresspolymlett.com This process generates active hydrogen and amine structures which then facilitate the cyclotrimerization of the cyanate ester groups, forming a highly cross-linked network. expresspolymlett.com This synergistic curing behavior allows for the development of materials with a unique combination of properties not achievable by either resin alone. Polybenzoxazines are known for near-zero shrinkage during polymerization, low flammability, and excellent dimensional stability, while polycyanurates offer high thermal stability and desirable dielectric properties. researchgate.net The resulting integrated polymer network can exhibit enhanced thermal stability and mechanical performance. nih.gov

Hybridization with Bismaleimide Resins

The hybridization of this compound with bismaleimide (BMI) resins leads to the formation of high-performance bismaleimide-triazine (BT) resins. These materials combine the high thermal stability and mechanical strength of BMIs with the excellent dielectric properties and processability of cyanate esters. researchgate.netmdpi.com The resulting hybrid polymer networks often exhibit properties superior to the individual components, making them suitable for demanding applications in the aerospace and electronics industries. researchwithrowan.compolymerinnovationblog.com

The combination of BMI and cyanate esters can form interpenetrating polymer networks (IPNs), where the two polymer networks are physically entangled without covalent bonds, or linked interpenetrating networks (LIPNs), where there is some degree of co-reaction. researchgate.netsemanticscholar.org The curing process typically involves the self-polymerization of the cyanate ester to form triazine rings and the copolymerization with the bismaleimide resin. researchgate.net This results in a material with a high glass transition temperature (Tg), often exceeding 300°C, excellent mechanical properties, and a low dielectric constant and loss tangent. researchgate.net

One of the challenges in the hybridization of these resins is the processability, as BMI monomers are often crystalline with high melting points and low solubility in cyanate esters. researchwithrowan.com To address this, various strategies have been developed, including the use of reactive diluents and specific co-monomers to improve the processing characteristics. researchwithrowan.combris.ac.uk Research has shown that the stoichiometry of the components plays a crucial role in determining the final properties of the cured resin system. researchgate.net By carefully controlling the formulation, it is possible to develop BT resins with a wide processing window, low viscosity at processing temperatures, and a suitable pot life for manufacturing techniques like Resin Transfer Molding (RTM). researchgate.net

The table below summarizes the typical properties of BMI-Cyanate Ester hybrid resins based on research findings.

| Property | Value |

| Glass Transition Temperature (Tg) | ~300 °C researchgate.net |

| Tensile Strength | 311–439 MPa mdpi.com |

| Flexural Strength | 631.5 MPa (at room temperature) mdpi.com |

| Coefficient of Thermal Expansion | 17.3–18.6 (×10⁻⁶ m/°C) mdpi.com |

| Moisture Adsorption | 1.4%–2.0% mdpi.com |

Research in Fire-Resistant and Protective Surface Coatings

Polymers based on this compound are investigated for their potential in fire-resistant and protective surface coatings due to the inherent thermal stability of the polycyanurate network. The development of fire-retardant coatings is a critical area of research aimed at enhancing the safety of materials used in construction, transportation, and electronics. nih.govmdpi.com These coatings function by creating a protective barrier on the surface of a substrate, which slows down thermal degradation, ignition, and flame propagation. mdpi.com

The primary mechanisms of flame retardancy in coatings involve either condensed-phase or gas-phase actions. acs.orgtue.nl Condensed-phase mechanisms focus on the formation of a stable char layer upon exposure to heat. nih.gov This char acts as a thermal insulator and a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds. mdpi.com Gas-phase mechanisms involve the release of radical scavengers that interrupt the chemical reactions of combustion in the flame. acs.orgtue.nl

For cyanate ester-based polymers, flame retardancy can be enhanced through the incorporation of phosphorus-containing compounds. acs.orgtue.nl These additives can act in both the condensed and gas phases. In the condensed phase, they promote the formation of a robust char layer. acs.orgtue.nl In the gas phase, the decomposition of phosphorus-containing flame retardants can release PO· radicals, which are less reactive than the OH· radicals that propagate the flame, thus inhibiting combustion. acs.orgtue.nl

Research in this area focuses on developing formulations that optimize the fire-retardant properties without compromising other essential characteristics of the coating, such as adhesion, durability, and environmental stability. Intumescent coatings, which swell upon heating to form a thick, porous char layer, are a particularly effective type of fire-resistant coating. mdpi.commdpi.com The integration of this compound-based polymers into such systems could potentially lead to coatings with superior thermal stability and fire resistance. The development of halogen-free flame retardants is also a significant trend, driven by environmental and health concerns. mdpi.com

The table below outlines the primary mechanisms of action for fire-retardant additives relevant to the development of coatings based on this compound polymers.

| Flame Retardant Mechanism | Description |

| Condensed Phase | Forms a protective char layer on the material's surface, acting as a thermal insulator and mass transfer barrier. nih.govmdpi.com |

| Gas Phase | Releases radical scavengers (e.g., PO·) that interrupt the exothermic processes of combustion in the flame. acs.orgtue.nl |

| Endothermic Dilution | Additives undergo endothermic decomposition, absorbing heat and releasing non-combustible gases like water vapor, which dilutes flammable gases and oxygen. mdpi.com |

| Intumescence | The coating swells upon heating to form a thick, multicellular char, providing a highly effective insulating barrier. mdpi.commdpi.com |

Theoretical and Computational Investigations of 4 Phenylphenyl Cyanate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to predict the physical, mechanical, and thermal properties of materials by simulating the interactions and movements of atoms and molecules over time. For cyanate (B1221674) ester resins, MD simulations provide valuable insights into their behavior from the monomer melt to the cured polymer network.

While specific MD simulation data for the monomer melt of (4-phenylphenyl) cyanate is not available, studies on other cyanate ester monomers offer a glimpse into the expected properties and dynamics. Research on various cyanate esters, such as those based on bisphenol A (BADCy) and bisphenol E (LECy), has demonstrated the utility of MD simulations in predicting key processing parameters like melting temperature and melt viscosity.

These simulations typically involve the creation of a virtual model of the monomer in a crystalline state, followed by a simulated heating process to observe the transition to a molten, amorphous state. By analyzing the changes in properties like volume and energy as a function of temperature, the melting point can be predicted. The dynamics of the individual molecules within the melt, including their translational and rotational motions, are also analyzed to understand the flow behavior and processability of the resin. For a monomer like this compound, its linear and relatively rigid structure would be expected to influence its packing in the solid state and its dynamics in the melt.

The molecular motion of this compound is significantly influenced by the rotational barrier around the C-C single bond connecting the two phenyl rings. While direct computational studies on the rotational barrier of the cyanate-substituted biphenyl (B1667301) are lacking, extensive research on the parent biphenyl molecule provides a solid foundation for understanding this phenomenon.

The rotation around the central C-C bond in biphenyl is hindered by steric interactions between the hydrogen atoms on the adjacent rings. Computational studies using various levels of theory, including Density Functional Theory (DFT) and coupled-cluster methods, have been employed to calculate these rotational barriers. The lowest energy conformation is a twisted structure, and the planar and perpendicular conformations represent energy maxima. The energy difference between the twisted ground state and these maxima defines the rotational barrier.

The presence of the cyanate group in the 4-position of one of the phenyl rings is expected to have a relatively small effect on the rotational barrier compared to bulky ortho-substituents. However, it would influence the electronic distribution and intermolecular interactions, which could subtly alter the rotational dynamics.

Table 1: Computed Torsional Barriers of Biphenyl (Analogous to the core of this compound)

| Computational Method | Basis Set | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |

| MP2 | cc-pVDZ | 12.23 | 7.68 |

| MP2 | aug-cc-pVDZ | 9.68 | 7.45 |

| CCSD(T) | cc-pVDZ | 10.89 | 7.23 |

| CCSD(T) | aug-cc-pVDZ | 9.23 | 6.67 |

| Best Estimate * | Extrapolated | 8.0 | 8.3 |

Note: Data is for the parent biphenyl molecule and serves as an estimate for the core rotational barrier in this compound. "Best Estimate" is derived from high-level calculations with corrections. Data sourced from computational organic chemistry studies. comporgchem.comcomporgchem.com

MD simulations are instrumental in establishing relationships between the molecular structure of a monomer and the processing characteristics of the resulting resin. For cyanate esters, key structure-property relationships that can be explored via simulation include the impact of monomer rigidity, size, and intermolecular interactions on melting point, melt viscosity, and curing kinetics.

In the context of this compound, its relatively simple and rigid structure would likely lead to a higher melting point compared to more flexible aliphatic-bridged cyanate esters. The aromatic nature of the biphenyl backbone would also contribute to strong intermolecular pi-pi stacking interactions, further influencing its melting behavior and the viscosity of the monomer melt. By systematically modifying the chemical structure in simulations (e.g., by adding different functional groups) and observing the resulting changes in properties, computational studies can guide the design of new cyanate ester monomers with tailored processing characteristics for specific applications.

Quantum Chemistry and Electronic Structure Calculations

Quantum chemistry calculations provide a deeper understanding of the electronic structure, reactivity, and energetics of molecules. These methods are crucial for investigating the mechanisms of reactions, such as the cyclotrimerization of cyanate esters.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations would predict bond lengths, bond angles, and the dihedral angle between the two phenyl rings in its ground state.

Furthermore, DFT can be used to calculate the distribution of electron density within the molecule, providing insights into its reactivity. This analysis can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the cyanate group is the primary site of reactivity, and DFT calculations can quantify the partial charges on the nitrogen, carbon, and oxygen atoms of this group, as well as on the aromatic rings. This information is critical for understanding how the monomer will interact with catalysts and other monomers during the polymerization process.

Table 2: Hypothetical DFT Calculation Outputs for this compound

| Property | Predicted Value | Significance |

| Dihedral Angle (inter-ring) | ~40-45° | Determines the 3D shape and packing of the molecule. |

| Partial Charge on N (cyanate) | Negative | Indicates a nucleophilic site. |

| Partial Charge on C (cyanate) | Positive | Indicates an electrophilic site for reaction. |

| Dipole Moment | Non-zero | Influences intermolecular interactions and solubility. |

Note: This table is illustrative and contains expected trends for this compound based on general chemical principles and DFT studies of similar molecules, as specific data is not available.

Quantum chemistry methods are essential for elucidating the mechanisms of chemical reactions by calculating the Gibbs free energies of reactants, transition states, and products. The cyclotrimerization of cyanate esters to form a stable triazine ring is the key reaction in the formation of polycyanurate networks.

These calculations are computationally intensive but provide invaluable information for understanding the curing chemistry of cyanate esters. They can help in the selection of appropriate catalysts by modeling their interaction with the cyanate monomer and their effect on lowering the activation energy of the cyclotrimerization reaction.

Kinetic Modeling of Polymerization Processes

The thermal polymerization of this compound, also known as 4-biphenyl cyanate, into a highly cross-linked polycyanurate network is a complex process involving the cyclotrimerization of cyanate (-OCN) groups. Understanding the kinetics of this process is crucial for controlling the curing reaction and tailoring the final properties of the thermoset material. Kinetic modeling provides a powerful tool for elucidating the reaction mechanism, predicting the reaction rate, and optimizing the processing conditions.

Isoconversional Kinetic Analysis of Cyclotrimerization

Isoconversional kinetic analysis is a model-free method used to determine the activation energy (Ea) of a reaction as a function of the extent of conversion (α). This method is particularly useful for complex reactions like the cyclotrimerization of cyanate esters, where the reaction mechanism may change as the reaction progresses.

A study investigating structurally similar cyanate esters with varying numbers of p-phenylene units provides significant insights into the reactivity of this compound. rsc.org The isoconversional kinetic analysis of the cyclotrimerization of these cyanate esters revealed that their activation energies differ significantly, spanning a range of 50–100 kJ mol−1. rsc.org The variation in activation energy with conversion is attributed to the sensitivity of the reaction mechanism to impurities such as residual parental phenols and water. rsc.org

The table below presents the activation energy (Ea) at different degrees of conversion (α) for the cyclotrimerization of a cyanate ester structurally related to this compound, illustrating the typical dependence of Ea on the reaction progress.

Table 1: Activation Energy (Ea) as a Function of Conversion (α) for the Cyclotrimerization of a Structurally Related Cyanate Ester

| Degree of Conversion (α) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|

| 0.1 | 65 |

| 0.3 | 70 |

| 0.5 | 75 |

| 0.7 | 80 |

| 0.9 | 85 |

Note: The data presented is illustrative and based on findings for structurally similar cyanate esters.

This dependence of activation energy on conversion suggests a multi-step reaction mechanism. At the initial stages of the reaction, the process is often catalyzed by impurities like phenols, leading to a lower activation energy. As the reaction proceeds and the viscosity of the system increases, the diffusion of reactants becomes a limiting factor, resulting in an increase in the apparent activation energy.

Computational Prediction of Reaction Mechanisms and Reactivity

Computational chemistry offers powerful tools to investigate the reaction mechanisms of cyanate ester cyclotrimerization at a molecular level. While specific computational studies exclusively focused on this compound are limited, the generally accepted mechanism for the cyclotrimerization of aryl cyanates provides a solid framework for understanding its reactivity.

The uncatalyzed thermal cyclotrimerization is believed to proceed through the formation of a cyclic intermediate, a triazine ring, from three cyanate groups. However, the reaction is significantly accelerated by the presence of active hydrogen-containing species, such as phenols, which are often present as impurities from the synthesis of the cyanate ester monomer.

The phenol-catalyzed mechanism is thought to involve the following key steps:

Formation of an Imidocarbonate: A phenol (B47542) molecule adds to a cyanate group to form an imidocarbonate intermediate.

Reaction with a Second Cyanate Group: The imidocarbonate then reacts with a second cyanate group.

Ring Closure: Finally, a third cyanate group reacts to form the stable six-membered triazine ring, regenerating the phenol catalyst.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy barriers for each step of these proposed mechanisms. These calculations can help to:

Identify the rate-determining step of the reaction.

Predict the influence of substituents on the phenyl ring on the reactivity of the cyanate group. For this compound, the additional phenyl group may influence the electronic density of the cyanate group, thereby affecting its reactivity compared to simpler aryl cyanates.

Elucidate the role of catalysts and impurities in the reaction pathway.

Computational Design and Prediction of Polymer Network Architectures

The macroscopic properties of the final polycyanurate thermoset are intrinsically linked to the architecture of the cross-linked polymer network at the molecular level. Computational modeling provides a virtual laboratory to design and predict the structure and properties of these complex networks, offering a route to tailor materials for specific high-performance applications.

Molecular Dynamics (MD) simulations are a particularly powerful tool for this purpose. In a typical MD simulation of the polymerization of this compound, a simulation box is filled with a predefined number of monomer molecules. The system is then subjected to simulated thermal curing, where the cyclotrimerization reaction is modeled by forming covalent bonds between the cyanate groups of neighboring monomers.

This computational approach allows for the prediction of key properties of the resulting polymer network, including:

Glass Transition Temperature (Tg): By simulating the cooling of the cross-linked network, the change in properties such as density or specific volume can be monitored to predict the Tg.

Mechanical Properties: The simulated network can be subjected to virtual mechanical tests (e.g., tensile or compressive stress) to predict properties like Young's modulus, shear modulus, and Poisson's ratio.

Thermal Expansion Coefficient: The change in the volume of the simulation box with temperature can be used to calculate the coefficient of thermal expansion.

Degree of Cross-linking and Network Homogeneity: The simulation can provide detailed information about the final network structure, including the distribution of cross-links and the presence of any unreacted cyanate groups.

By systematically varying parameters such as the initial monomer structure, the presence of co-monomers, or the curing conditions in the simulations, it is possible to computationally design polycyanurate networks with optimized properties for specific applications. This in-silico approach can significantly accelerate the development of new high-performance materials based on this compound and other cyanate esters.

Analytical and Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of (4-Phenylphenyl) cyanate (B1221674). They serve to verify the successful synthesis of the monomer from its precursor, 4-phenylphenol (B51918), and to track the chemical transformations that occur during the curing process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules. For (4-Phenylphenyl) cyanate, both ¹H and ¹³C NMR are used to confirm the arrangement of atoms and the successful conversion of the hydroxyl group of the precursor into a cyanate ester group.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. In the precursor, 4-phenylphenol, the aromatic protons of the biphenyl (B1667301) structure typically appear as a series of multiplets in the range of 6.8 to 7.6 ppm. rsc.orgchemicalbook.com The proton of the phenolic hydroxyl (-OH) group exhibits a characteristic singlet, the position of which can vary depending on the solvent and concentration but is often observed around 9.5 ppm in DMSO. rsc.org Upon successful cyanation to form this compound, the most significant change in the ¹H NMR spectrum is the disappearance of the phenolic proton singlet. The signals corresponding to the aromatic protons on the biphenyl rings remain, though they may experience slight shifts in their positions due to the change in the electronic environment from the -OH to the -OCN group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 4-phenylphenol, the spectrum shows distinct signals for each of the unique carbon atoms in the biphenyl structure, typically in the 115-160 ppm region. rsc.org The carbon atom attached to the hydroxyl group (C-OH) is particularly important. Following conversion to this compound, this carbon signal shifts due to the new C-O-C≡N linkage. The most definitive evidence of a successful reaction is the appearance of two new signals: one for the carbon of the cyanate group (-OC ≡N) and another for the nitrile carbon (-OC≡N ). The cyanate carbon typically appears around 108-110 ppm, while the quaternary carbon attached to the cyanate group (Ar-OCN) also shifts significantly.

| Technique | Key Diagnostic Feature for this compound | Typical Chemical Shift (δ) Range |

|---|---|---|

| ¹H NMR | Disappearance of phenolic -OH proton signal | ~9.5 ppm (in DMSO for precursor) |

| Aromatic protons | 7.0 - 8.0 ppm | |

| ¹³C NMR | Appearance of cyanate carbon (-OCN) | ~109 ppm |

| Shift of aromatic carbon formerly bonded to -OH | ~150-155 ppm |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is particularly effective for both confirming the synthesis of this compound and for monitoring its subsequent polymerization.

Functional Group Analysis: The IR spectrum of the precursor, 4-phenylphenol, is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic group. chegg.com Upon conversion to this compound, this O-H band disappears completely. The successful formation of the cyanate ester is unequivocally confirmed by the appearance of a strong, sharp absorption band characteristic of the asymmetric stretching of the cyanate (-O-C≡N) functional group. This band is typically observed as a doublet or triplet in the 2200-2300 cm⁻¹ region. bts.gov The biphenyl backbone gives rise to characteristic absorptions including C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1400-1600 cm⁻¹).

Cure Monitoring: IR spectroscopy is an invaluable tool for real-time monitoring of the curing process of cyanate esters. As the this compound monomer undergoes thermally induced cyclotrimerization, the cyanate groups react to form a polycyanurate network containing triazine rings. This chemical transformation can be followed by observing the decrease in the intensity of the characteristic -OCN absorption band (2200-2300 cm⁻¹). Concurrently, new absorption bands appear that are characteristic of the newly formed triazine ring structure, specifically at approximately 1565 cm⁻¹ and 1370 cm⁻¹. bts.gov By tracking the disappearance of the monomer's functional group and the appearance of the polymer's structural features, the degree of cure can be quantified as a function of time and temperature.

| Functional Group / Structure | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Significance |

|---|---|---|---|

| Phenolic -OH (Precursor) | O-H Stretch | 3200 - 3600 (broad) | Disappears upon cyanation |

| Cyanate -OCN (Monomer) | Asymmetric Stretch | 2200 - 2300 (sharp) | Confirms monomer synthesis; decreases during cure |

| Triazine Ring (Polymer) | Ring Stretch | ~1565 and ~1370 | Appears and grows during cure |

| Biphenyl C=C | Ring Stretch | ~1400 - 1600 | Present in both monomer and polymer |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture, particularly for analyzing reaction products and any volatile compounds generated during thermal processes.

For this compound (C₁₃H₉NO), the molecular weight is approximately 195.22 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z ≈ 195. The fragmentation pattern would be influenced by the stable biphenyl core and the cyanate group. Key fragmentation pathways would likely involve:

Loss of the cyanate group: Cleavage of the Ar-OCN bond could lead to a biphenyl radical cation or related fragments.

Loss of CO: Rearrangement and loss of a neutral carbon monoxide molecule (28 Da) is a common fragmentation pathway for phenolic compounds and their derivatives.

Biphenyl fragmentation: The biphenyl cation itself (m/z = 154) and its subsequent fragments (e.g., m/z = 77 for a phenyl cation) would be expected.

GC-MS is particularly useful in analyzing the volatile products evolved during the thermal decomposition of the cured polycyanurate resin, as discussed in the TGA section. It can identify small molecules released during pyrolysis, such as CO, CO₂, HOCN, and various phenolic or cyanated aromatic fragments, providing insight into the degradation mechanism. iastate.edu

| m/z Value (Predicted) | Identity | Origin |

|---|---|---|

| 195 | [M]⁺ Molecular Ion | This compound |

| 167 | [M - CO]⁺ | Loss of carbon monoxide |

| 154 | [C₁₂H₁₀]⁺ | Biphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Calorimetric and Thermomechanical Analysis for Reaction Behavior

Thermal analysis techniques are critical for understanding the reaction behavior of this compound during its conversion to a thermoset polymer. These methods measure changes in the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC) is the primary technique used to study the cure kinetics of thermosetting resins like this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

When this compound is heated, it undergoes an exothermic cyclotrimerization reaction. A non-isothermal DSC scan will show a distinct exothermic peak. The characteristics of this peak provide a wealth of information:

Onset Temperature (T_onset): The temperature at which the curing reaction begins.

Peak Exotherm Temperature (T_peak): The temperature at which the reaction rate is at its maximum. For monofunctional cyanate esters, this peak can be observed at temperatures above 200°C, shifting to higher temperatures with increased heating rates. nih.govscispace.com

Total Heat of Reaction (ΔH): The total area under the exotherm peak is directly proportional to the total heat evolved during the curing reaction. This value can be used to calculate the degree of cure at any given point in the reaction.

By conducting a series of DSC scans at different heating rates (e.g., 5, 10, 15, 20 °C/min), kinetic parameters such as the activation energy (Ea) of the curing reaction can be determined using methods like the Kissinger or Ozawa-Flynn-Wall models. nih.gov For cyanate esters, the curing process is often modeled as an auto-catalytic reaction. researchgate.net Furthermore, DSC is used to determine the glass transition temperature (Tg) of the fully cured polycyanurate network, which is a critical indicator of its maximum service temperature.

| Parameter | Description | Typical Observation for Aryl Cyanate Esters |

|---|---|---|

| Curing Exotherm | Heat released during cyclotrimerization | Broad peak, T_peak > 200°C |

| Total Enthalpy (ΔH) | Total heat of polymerization | Used to calculate the degree of cure |

| Glass Transition (Tg) | Transition from glassy to rubbery state | High value (>250°C) for fully cured networks |

| Activation Energy (Ea) | Energy barrier for the curing reaction | Calculated from multiple heating rate scans |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). It is used to evaluate the thermal stability and decomposition behavior of the cured polycyanurate resin derived from this compound.

A typical TGA thermogram for a cured polycyanurate shows high thermal stability, with negligible mass loss up to high temperatures. The key parameters obtained from TGA are:

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. For polycyanurates, this is typically around 400-450°C in an inert atmosphere. bts.govresearchgate.net Research indicates that the thermal stability is largely independent of the specific monomer's chemical structure and is primarily dictated by the stability of the triazine cross-links. iastate.eduresearchgate.net

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative TGA (DTG) curve.

Char Yield: The percentage of the initial mass remaining at a high temperature (e.g., 800°C or 900°C). Polycyanurates are known for their high char yields, especially those with high aromatic content like the polymer from this compound. This high char yield contributes to their excellent fire resistance properties. bts.gov

The decomposition mechanism in an inert atmosphere is understood to begin with the decyclization of the triazine rings, liberating volatile cyanate-ester-related products, followed by the degradation of the hydrocarbon backbone at higher temperatures. bts.goviastate.edu

| Parameter | Description | Typical Value for Aromatic Polycyanurates |

|---|---|---|

| Decomposition Onset (T_onset) | Temperature at 5% mass loss | > 400 °C (in N₂) |

| T_max | Temperature of maximum decomposition rate | ~450 - 500 °C |

| Char Yield | Mass remaining at 800 °C | High (>40%), increases with aromatic content |

Thermomechanical Analysis (TMA) for Dimensional Stability

Thermomechanical Analysis (TMA) is a critical technique for evaluating the dimensional stability of materials derived from this compound. This method measures changes in the dimensions of a material as a function of temperature, providing crucial data on its coefficient of thermal expansion (CTE) and glass transition temperature (Tg). Materials intended for high-performance applications, such as those in the aerospace and electronics industries, must maintain their size and shape over a wide range of operating temperatures to ensure reliability and prevent mechanical failure. rsc.orgresearchgate.net

When the this compound monomer undergoes thermal curing, it forms a highly cross-linked polycyanurate network. TMA is employed to characterize the dimensional changes of this thermoset polymer. The analysis typically involves placing a precisely sized sample on a quartz stage within a furnace. A probe rests on the sample with a minimal, constant force, and its vertical displacement is measured by a sensitive transducer as the temperature is ramped up at a controlled rate. tainstruments.comazom.com

The primary outputs from TMA are the CTE values below and above the glass transition temperature. The CTE is a measure of a material's tendency to change in size in response to a change in temperature. intertek.com For polycyanurate networks derived from this compound, a low CTE is highly desirable, as it signifies minimal expansion and contraction with temperature fluctuations, thus ensuring dimensional stability. Below the Tg, in the glassy state, the polymer network is rigid, and the CTE is relatively low. As the material is heated through its glass transition, the polymer chains gain mobility, leading to a significant, step-like increase in the CTE in the rubbery state. The Tg is identified as the onset temperature of this transition in the TMA curve. electronics.org For high-performance thermosets, a high Tg is essential, indicating that the material retains its rigidity and low thermal expansion to a higher temperature. rsc.org

The dimensional stability of the cured this compound resin is a direct reflection of its chemical structure and the high cross-link density of the triazine rings formed during polymerization. researchgate.net This rigid network structure restricts thermal motion, contributing to the material's excellent thermal and mechanical properties. rsc.org

Table 1: Representative Thermomechanical Analysis Data for a Cured Polycyanurate Resin

| Parameter | Value | Unit |

| Glass Transition Temperature (Tg) | 210 | °C |

| CTE below Tg (α1) | 55 | µm/m·°C |

| CTE above Tg (α2) | 160 | µm/m·°C |

Chromatographic Methods for Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) for Monomer Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of the this compound monomer and quantifying any impurities. The purity of the monomer is paramount, as even trace amounts of contaminants can significantly impact the polymerization process (cyclotrimerization), and the ultimate thermomechanical and electrical properties of the resulting polycyanurate resin. nih.gov

The primary goal of using HPLC is to separate the this compound monomer from process-related impurities, such as unreacted starting materials (e.g., 4-phenylphenol), byproducts from the cyanation reaction, or degradation products. nih.gov A reversed-phase HPLC method is commonly employed for this purpose. In this setup, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in either an isocratic or gradient elution mode.

Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the this compound and related impurities exhibit strong absorbance. When a sample solution of the monomer is injected into the HPLC system, the components are separated based on their differential partitioning between the stationary and mobile phases. The monomer, being relatively nonpolar, is retained on the column longer than more polar impurities but less than more nonpolar ones.

The purity of the this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, reference standards of those impurities are required to create calibration curves. science.gov It is common for high-purity cyanate ester monomers to exhibit a purity of 99.5% or higher as determined by HPLC. nih.gov The absence of residual phenolic starting materials is particularly critical, as these can interfere with the curing reaction. nih.gov

Table 2: Example HPLC Purity Analysis Results for this compound Monomer

| Compound | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 3.8 | 0.25 | 4-Phenylphenol (Impurity) |

| 2 | 7.2 | 99.6 | This compound |

| 3 | 8.5 | 0.15 | Unknown Impurity |

X-ray Diffraction (XRD) for Crystalline and Network Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. It is applied to both the this compound monomer to determine its crystalline structure and to the cured polymer to characterize the amorphous nature of the resulting polycyanurate network.

For the this compound monomer, which is a crystalline solid at room temperature, single-crystal or powder XRD can be used. Single-crystal XRD provides the most detailed information, allowing for the precise determination of bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (unit cell parameters). mdpi.com This information is valuable for understanding intermolecular interactions, such as π–π stacking, which can influence the monomer's melting point and reactivity. researchgate.net The resulting diffraction pattern consists of sharp, well-defined Bragg peaks, the positions and intensities of which are unique to the specific crystalline structure. nasa.gov

Upon thermal curing, the this compound monomers undergo an irreversible cyclotrimerization reaction, forming a rigid, three-dimensional, amorphous network. researchgate.net When this cured polycyanurate is analyzed by XRD, the sharp diffraction peaks characteristic of the crystalline monomer are absent. Instead, the diffractogram displays one or more broad humps or halos. These broad features are indicative of an amorphous structure, where there is only short-range, not long-range, order in the atomic arrangement. The position of the main amorphous halo can provide an estimate of the average distance between polymer chains in the network. The lack of crystallinity in the cured resin is a key contributor to its desirable properties, such as transparency and isotropic mechanical behavior.

Table 3: Representative XRD Data Comparing Monomer and Cured Polymer

| Material | State | Key XRD Features | Interpretation |

| This compound | Monomer | Sharp peaks at specific 2θ angles | Crystalline structure with long-range order |

| Poly(this compound) | Cured Polymer | Broad amorphous halo centered around 2θ ≈ 20° | Amorphous network lacking long-range order |

Emerging Research Directions and Future Challenges

Strategies for Overcoming Thermal and Moisture-Related Polymerization Challenges

The polymerization of (4-Phenylphenyl) cyanate (B1221674), like other cyanate esters, is susceptible to thermal and moisture-related challenges that can impact the final properties of the cured thermoset. Minimizing moisture exposure before and during the curing process is critical, as moisture can significantly lower the glass transition temperature (Tg) of the resulting polymer. osti.gov Processing in an inert atmosphere, such as nitrogen, can mitigate adverse reactions with ambient oxygen and humidity at elevated temperatures. osti.gov

Several strategies are being explored to overcome these challenges:

Catalyst Systems: The choice of catalyst can significantly influence the stability of the polycyanurate network. For instance, networks catalyzed by dibutyltin dilaurate have shown considerable side reactions and hydrolytic degradation at high temperatures. acs.org Research into alternative catalyst systems that promote efficient cyclotrimerization while minimizing side reactions and moisture sensitivity is ongoing.

Monomer Modification: Chemical modification of the cyanate ester monomer can reduce moisture uptake. Including methyl groups positioned ortho to the phenyl cyanate oxygen has been shown to decrease water absorption and improve the hydrolytic stability of the network. acs.org

Cure Cycle Optimization: The curing schedule, including temperature ramp rates and dwell times, plays a crucial role in the final properties of the thermoset. osti.govnih.gov For example, a longer soak at a specific post-cure temperature can allow the cyclotrimerization to reach a higher degree of conversion. osti.gov Optimizing the cure cycle for specific formulations can help to minimize the impact of moisture and achieve desired thermal properties. dtic.mil

Blends and Co-curing: Blending cyanate esters with other resins, such as epoxies, can modify processing characteristics and final properties. polymerinnovationblog.comudayton.edu However, the presence of moisture can still affect the curing behavior and final properties of these blends. researchgate.net Careful selection of co-curing partners and optimization of the cure process are necessary to achieve the desired performance.

Table 1: Impact of Processing Atmosphere on Tensile Properties of RS-14 Cyanate Ester Resin

| Processing Atmosphere | Tensile Strength (MPa) | Elongation (%) |

| Inert (Nitrogen) | Not specified | Not specified |

| Air | 51 | 1.9 |

Data sourced from thermal cycling trials on RS-14 cyanate ester resin panels. osti.gov

Approaches to Improve Thermoset Toughness and Reduce Brittleness

A significant challenge for cyanate ester thermosets, including those derived from (4-Phenylphenyl) cyanate, is their inherent brittleness. polymerinnovationblog.com Several approaches are being investigated to enhance their toughness and reduce this brittleness:

Rubber Toughening: The incorporation of rubber particles, such as carboxyl-terminated butadiene-acrylonitrile (CTBN), into the cyanate ester matrix is a well-established method for improving toughness. epa.gov The addition of 10 phr (parts per hundred grams of resin) of CTBN to a cyanate ester resin resulted in a 200% increase in impact strength. epa.gov Core-shell rubber particles have also been shown to be effective toughening agents by inducing shear yielding in the polymer. nasa.gov

Thermoplastic Toughening: Blending cyanate esters with high-performance thermoplastics like polyethersulfone, polysulfone, and polyetherimides can improve fracture toughness. polymerinnovationblog.com

Particulate and Fiber Reinforcement: The addition of inorganic or thermoplastic particles, as well as long fibers or woven mats, can significantly increase the fracture energy of cyanate ester polymers. researchgate.net Particulate modifiers can enhance toughness through mechanisms like crack deflection, pinning, and matrix cavitation. researchgate.net

Monomer and Blend Formulation: The chemical structure of the cyanate ester monomer and the formulation of blends can be tailored to improve toughness. For example, some formulations are designed to have increased flexibility or are modified with additives like siloxanes to enhance fracture toughness. dtic.mildtic.mil

Table 2: Effect of CTBN Rubber on the Impact Strength of Cyanate Ester Resin

| CTBN Content (phr) | Impact Strength Increase (%) |

| 10 | 200 |

Data based on the modification of cyanate ester resin with carboxyl-terminated butadiene-acrylonitrile (CTBN) rubber. epa.gov

Design and Synthesis of Novel this compound Derivatives with Enhanced Performance Profiles

The design and synthesis of novel derivatives of this compound and other cyanate esters are key to developing materials with enhanced performance characteristics. scispace.com Research in this area focuses on several key strategies:

Structure-Property Relationship Studies: Understanding the relationship between the molecular structure of the cyanate ester monomer and the properties of the resulting thermoset is crucial for designing new materials. nih.govresearchgate.netsemanticscholar.org For example, the introduction of different bridging groups or substituents on the aromatic rings can significantly alter properties such as thermal stability, moisture resistance, and processability. mdpi.com

Synthesis of Novel Monomers: Researchers are actively synthesizing new cyanate ester monomers with unique chemical structures to achieve specific performance goals. scispace.comresearchgate.netresearchgate.netresearchgate.netnih.gov This includes the development of monomers with lower curing temperatures, improved thermal stability, and enhanced toughness. scispace.com

High-Performance Blends: Blending different cyanate ester monomers or co-reacting them with other thermosetting resins like epoxies or bismaleimides can create materials with a tailored balance of properties. polymerinnovationblog.comresearchgate.net For example, blending liquid cyanate esters with liquid epoxy resins allows for control over rheological properties without compromising the final cured performance. polymerinnovationblog.com

Photo-Induced Catalytic Poly-trimerization: Recent advancements include the use of photo-induced catalytic poly-trimerization for the curing of cyanate esters. This technique enables the production of pure polycyanurates through additive manufacturing methods like Hot Lithography, offering a pathway to create complex, high-performance polymer structures. rsc.org

Exploration of Sustainable and Circular Economy Principles in Cyanate Ester Chemistry

The principles of sustainable chemistry and the circular economy are increasingly being applied to the field of cyanate ester chemistry. cetjournal.itresearchgate.netgctlc.orgicca-chem.org This involves a shift from a linear "take-make-dispose" model to a more circular approach that emphasizes resource efficiency, waste reduction, and the use of renewable resources.

Key areas of exploration include:

Bio-Based Monomers: There is growing interest in developing cyanate ester monomers from bio-based feedstocks to reduce reliance on petroleum-based resources. dtic.milresearchgate.nettechlinkcenter.orgkowachemical.com For example, cyanate esters have been synthesized from natural products like anethole and resveratrol. dtic.milresearchgate.net These bio-based resins have shown the potential for high glass transition temperatures and low moisture uptake. dtic.mil